molecular formula C6H8F3NO2 B12527204 N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide

N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide

Cat. No.: B12527204
M. Wt: 183.13 g/mol
InChI Key: ODTOHBATKOLURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide is an organic compound characterized by the presence of a trifluoromethyl group, a ketone, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide typically involves the reaction of 1,1,1-trifluoro-4-oxo-2-butene with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone and acetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1,1-Trifluoro-4,4-dimethoxy-2-butanyl)acetamide
  • 4-Ethoxy-1,1,1-trifluoro-4-oxo-2-butanyl valerate
  • 2-Methyl-N-(1,1,1-trifluoro-4-oxo-4-phenyl-2-butanyl)-2-propanesulfinamide

Uniqueness

N-(1,1,1-Trifluoro-4-oxo-2-butanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

N-(1,1,1-trifluoro-4-oxobutan-2-yl)acetamide

InChI

InChI=1S/C6H8F3NO2/c1-4(12)10-5(2-3-11)6(7,8)9/h3,5H,2H2,1H3,(H,10,12)

InChI Key

ODTOHBATKOLURE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.